

Analytical methods for "1-(2-Chloro-4-nitrophenyl)piperazine" characterization

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Compound of Interest

Compound Name:	1-(2-Chloro-4-nitrophenyl)piperazine
Cat. No.:	B040364

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An Application Guide: Comprehensive Analytical Protocols for the Characterization of **1-(2-Chloro-4-nitrophenyl)piperazine**

Introduction

1-(2-Chloro-4-nitrophenyl)piperazine is a key chemical intermediate in the synthesis of various pharmaceutically active compounds. Its precise molecular structure, purity, and impurity profile are critical parameters that dictate the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are indispensable for its characterization. This guide provides a suite of detailed application notes and validated protocols for the comprehensive analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies herein are grounded in fundamental principles and have been structured to ensure data integrity and reproducibility.

Physicochemical Properties of 1-(2-Chloro-4-nitrophenyl)piperazine

A foundational understanding of the compound's properties is essential for method development.

Property	Value	Source
Molecular Formula	$C_{10}H_{12}ClN_3O_2$	[1]
Molecular Weight	241.68 g/mol	[2]
CAS Number	114878-60-3	[2]
Appearance	Solid	[1]
InChI Key	JNUWBYPJOBSXDN-UHFFFAOYSA-N	[1]
SMILES String	<chem>Clc1c(ccc(c1)[O-])N2CCNCC2</chem>	[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle and Application Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For **1-(2-Chloro-4-nitrophenyl)piperazine**, this technique is ideally suited for quantifying the main component and separating it from synthesis-related impurities and degradation products. The presence of the nitrophenyl chromophore allows for sensitive detection using a UV detector.

Experimental Protocol: Purity Assay

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **1-(2-Chloro-4-nitrophenyl)piperazine** sample.
 - Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to make a 10 mL solution, yielding a stock concentration of ~1 mg/mL.

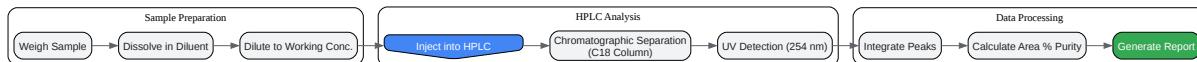
- Further dilute this stock solution with the diluent to a working concentration of approximately 0.1 mg/mL for analysis.
- Chromatographic Conditions:
 - The following conditions have been optimized for the separation of the target compound from potential impurities. Method validation is required before routine use[3].

Parameter	Recommended Setting
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or DAD scan 200-400 nm)
Injection Volume	10 µL

- System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
- Analysis and Data Interpretation:
 - Inject the prepared sample solution.
 - The purity is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
 - $$\text{Purity (\%)} = (\text{Area_main_peak} / \text{Total_Area_all_peaks}) * 100$$
 - Identify and quantify any known or unknown impurities against a reference standard or based on relative response factors if available. For mass spectrometry-compatible

methods, formic acid is a suitable mobile phase modifier[4].

Workflow for HPLC Analysis



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Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Principle and Application GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the compound and for detecting and identifying volatile or semi-volatile impurities. The sample is vaporized and separated on a capillary column, and the eluted components are then ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification[5][6].

Experimental Protocol: Identity Confirmation

- Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
- GC-MS Conditions:

Parameter	Recommended Setting
GC Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	280 °C
Injection Mode	Splitless (or split 10:1, depending on concentration)
Oven Program	Initial 100 °C, hold for 1 min; ramp at 20 °C/min to 300 °C; hold for 5 min
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Ionization Energy	70 eV
Scan Range	40 - 500 m/z

- Data Interpretation:
 - The retention time of the main peak should be consistent with that of a reference standard.
 - The mass spectrum should be compared to a reference spectrum or interpreted based on known fragmentation pathways of aryl piperazines[3].
 - Expected Fragmentation: The molecular ion peak (M^+) at m/z 241/243 (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes) may be observed. Key fragments would arise from the cleavage of the piperazine ring and the phenyl-nitrogen bond. Look for characteristic ions corresponding to the chloronitrophenyl moiety and the piperazine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle and Application NMR spectroscopy is the most definitive analytical technique for the unambiguous elucidation of molecular structure. ^1H NMR provides information about the

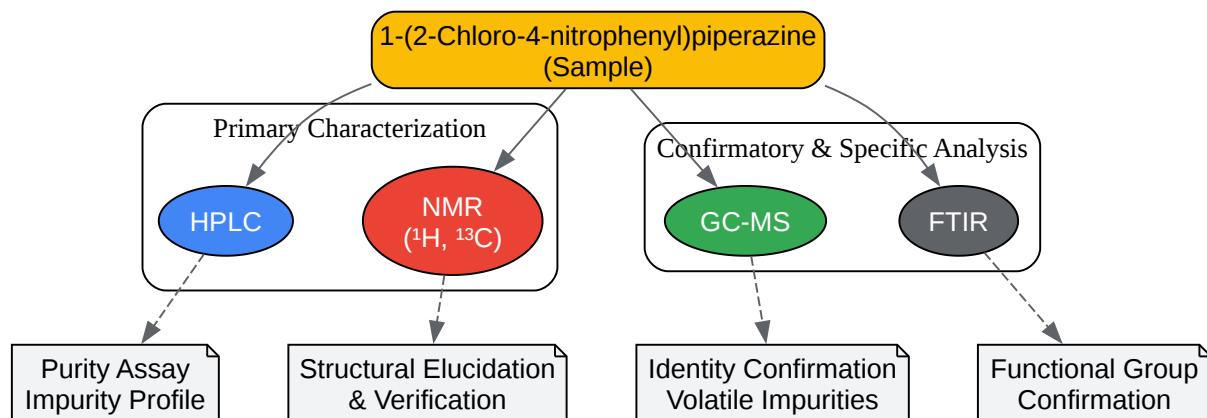
number, environment, and connectivity of protons, while ^{13}C NMR reveals the types of carbon atoms present in the molecule. For **1-(2-Chloro-4-nitrophenyl)piperazine**, NMR confirms the substitution pattern on the aromatic ring and the integrity of the piperazine ring structure.

Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl_3) or Dimethyl Sulfoxide- d_6 (DMSO-d_6). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
- Data Acquisition: Acquire standard ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to instrument manufacturer's protocols.
- Data Interpretation and Expected Spectra:
 - ^1H NMR: The spectrum will show distinct signals for the aromatic protons and the piperazine protons.
 - Aromatic Region (δ ~7.0-8.2 ppm): Three protons are expected on the substituted phenyl ring. Due to the chloro and nitro groups, they will appear as distinct multiplets. For a similar compound, 1-(2-Chlorophenyl)piperazine, aromatic signals appear between 6.9 and 7.4 ppm[7]. The electron-withdrawing nitro group will shift these signals further downfield.
 - Piperazine Ring (δ ~3.0-3.5 ppm): The piperazine ring has two sets of chemically non-equivalent methylene ($-\text{CH}_2-$) protons. The four protons adjacent to the aromatic ring nitrogen will be shifted downfield compared to the four protons adjacent to the secondary amine ($-\text{NH}$) nitrogen. They will likely appear as two complex multiplets (triplet-like or broad).
 - NH Proton (variable): A broad singlet corresponding to the piperazine $-\text{NH}$ proton is expected. Its chemical shift is concentration and solvent-dependent and may exchange with trace water in the solvent.

- ^{13}C NMR: The spectrum will show the expected number of carbon signals.
 - Aromatic Carbons (δ ~115-150 ppm): Six distinct signals are expected for the six carbons of the substituted phenyl ring. The carbons bearing the chloro, nitro, and piperazine substituents will have characteristic chemical shifts.
 - Piperazine Carbons (δ ~45-55 ppm): Two signals are expected for the two pairs of non-equivalent methylene carbons in the piperazine ring.

Logical Relationship of Analytical Techniques



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Caption: Integrated strategy for compound characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle and Application FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and non-destructive technique used to confirm the presence of key functional groups. For **1-(2-Chloro-4-nitrophenyl)piperazine**, FTIR is used to verify the presence of the nitro group, the aromatic ring, the C-Cl bond, and the secondary amine of the piperazine moiety.

Experimental Protocol

- Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory or pellet press for KBr samples.
- Sample Preparation:
 - ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .
- Data Interpretation and Expected Absorption Bands:
 - The interpretation relies on comparing the obtained spectrum with reference spectra and known characteristic absorption frequencies[8][9].

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amine (Piperazine)
3100-3000	C-H Stretch	Aromatic Ring
2950-2800	C-H Stretch	Aliphatic (Piperazine CH_2)
~1600, ~1475	C=C Stretch	Aromatic Ring
~1520, ~1340	N-O Asymmetric & Symmetric Stretch	Nitro Group (NO_2)
~1250	C-N Stretch	Aryl-Amine
~800-600	C-Cl Stretch	Aryl Halide

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